2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride
CAS No.: 1361113-47-4
VCID: VC2713152
Molecular Formula: C8H14ClN3O2
Molecular Weight: 219.67 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride is a chemical compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. Despite the lack of specific information on this compound in the provided search results, we can infer its potential characteristics based on similar compounds and the general properties of oxadiazoles. Biological ActivitiesOxadiazoles are known for their broad spectrum of biological activities:
Research Findings and DataGiven the absence of specific research findings on 2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride, we can look at similar compounds for insights:
Future DirectionsFuture studies should focus on synthesizing 2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride and evaluating its biological activities using standard assays for antimicrobial, antioxidant, and anticancer properties. Additionally, molecular modeling and docking studies could provide insights into its potential interactions with biological targets. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1361113-47-4 | ||||||||||||
Product Name | 2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride | ||||||||||||
Molecular Formula | C8H14ClN3O2 | ||||||||||||
Molecular Weight | 219.67 g/mol | ||||||||||||
IUPAC Name | 2-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;hydrochloride | ||||||||||||
Standard InChI | InChI=1S/C8H13N3O2.ClH/c1-6-10-7(13-11-6)8(2)5-9-3-4-12-8;/h9H,3-5H2,1-2H3;1H | ||||||||||||
Standard InChIKey | QYBOUHHTMAYKOZ-UHFFFAOYSA-N | ||||||||||||
SMILES | CC1=NOC(=N1)C2(CNCCO2)C.Cl | ||||||||||||
Canonical SMILES | CC1=NOC(=N1)C2(CNCCO2)C.Cl | ||||||||||||
PubChem Compound | 71298886 | ||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume